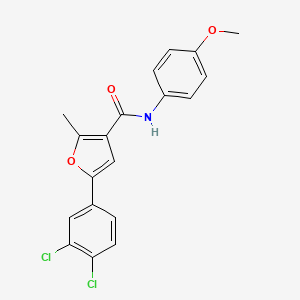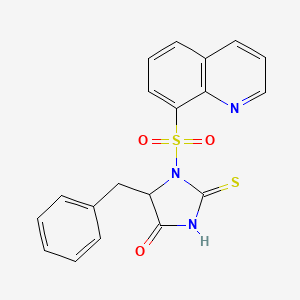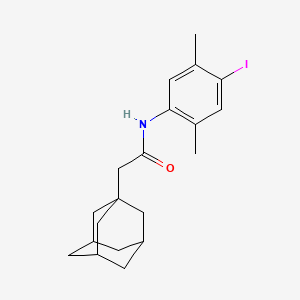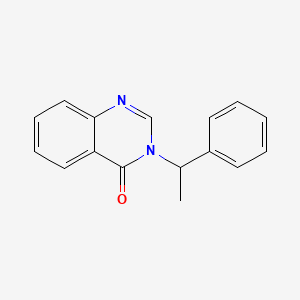
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide
説明
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide, also known as CPPene, is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. CPPene belongs to the class of piperidinecarbothioamide compounds and has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the brain.
作用機序
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide modulates the activity of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory. This compound inhibits the activity of PARP by binding to the enzyme and preventing it from cleaving nicotinamide adenine dinucleotide (NAD+), which is essential for DNA repair. This inhibition of PARP activity leads to reduced cell death and improved cell survival in various models of neurodegeneration and injury.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. This compound has been shown to improve learning and memory in animal models of cognitive impairment. This compound has also been shown to reduce cell death and improve cell survival in various models of neurodegeneration and injury. This compound has been shown to modulate the activity of various enzymes and receptors in the brain, leading to improved synaptic plasticity and neuroprotection.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. This compound has been shown to be effective in various animal models of neurodegeneration and injury, making it a promising candidate for therapeutic development. However, this compound has some limitations, including its low solubility and potential toxicity at high doses. Further research is needed to optimize the dosing and formulation of this compound for therapeutic use.
将来の方向性
There are several future directions for research on N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide. One direction is to further explore the potential therapeutic uses of this compound in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Another direction is to optimize the dosing and formulation of this compound for therapeutic use. Further research is also needed to understand the long-term effects of this compound on brain function and behavior. Finally, research is needed to identify potential drug targets for this compound and to develop new compounds based on its structure and mechanism of action.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. This compound modulates the activity of the NMDA receptor and PARP, leading to improved synaptic plasticity and neuroprotection. This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. This compound has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, further research is needed to optimize the dosing and formulation of this compound for therapeutic use and to understand its long-term effects on brain function and behavior.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic properties in various fields of research. In neuroscience, this compound has been shown to be a potent modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This compound has also been studied for its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. This compound has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2OS/c14-9-4-5-12(11(15)7-9)16-13(19)17-6-2-1-3-10(17)8-18/h4-5,7,10,18H,1-3,6,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDURVZJKOGBLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-N'-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4134831.png)


![N-(3-chloro-2-methylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4134868.png)
![N-{2-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4134873.png)
![N-(2-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4134878.png)
![3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4134885.png)
![methyl (4-{[(2-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4134890.png)
![N-{3-[(4-cyano-2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4134901.png)
![2-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-(2-methylphenyl)-5-nitrobenzamide](/img/structure/B4134914.png)
![N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide](/img/structure/B4134916.png)
![methyl (4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4134921.png)
